molecular formula C22H28O5 B601185 (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione CAS No. 14622-47-0

(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

Cat. No.: B601185
CAS No.: 14622-47-0
M. Wt: 372.45
InChI Key:
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Description

Dexamethasone impurity

Mechanism of Action

Target of Action

The compound, also known as Betamethasone valerate , is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Betamethasone valerate interacts with its targets by binding to glucocorticoid receptors. This binding results in changes in gene transcription, leading to altered protein synthesis. The proteins affected are primarily involved in inflammatory responses, and their altered synthesis results in the immunosuppressive and anti-inflammatory effects of the compound .

Biochemical Pathways

The interaction of Betamethasone valerate with glucocorticoid receptors affects several biochemical pathways. These include the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, Betamethasone valerate can reduce inflammation and suppress immune responses .

Pharmacokinetics

The pharmacokinetic properties of Betamethasone valerate include its absorption, distribution, metabolism, and excretion (ADME). It is characterized by poor water solubility , which may affect its absorption and bioavailability.

Result of Action

The molecular and cellular effects of Betamethasone valerate’s action include reduced inflammation and suppressed immune responses. This is achieved through the inhibition of various inflammatory mediators and the alteration of immune cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betamethasone valerate. For example, the pH of the local environment can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, factors such as temperature and light exposure can affect the stability of the compound .

Properties

IUPAC Name

(1S,2S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18-,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXNHBVYAMODG-WPFVWMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669986
Record name (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14622-47-0
Record name (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Reactant of Route 2
(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Reactant of Route 3
(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Reactant of Route 4
(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Reactant of Route 5
(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione
Reactant of Route 6
(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

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